1-(Propane-1-sulfonyl)piperidine-4-carbonitrile

描述

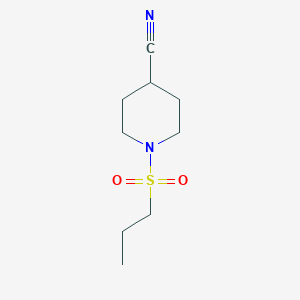

1-(Propane-1-sulfonyl)piperidine-4-carbonitrile is a piperidine derivative featuring a propane sulfonyl group at the 1-position and a nitrile substituent at the 4-position of the piperidine ring. This structure combines a sulfonamide moiety, known for enhancing solubility and metabolic stability, with a nitrile group that can participate in hydrogen bonding and improve binding affinity to biological targets.

属性

IUPAC Name |

1-propylsulfonylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-2-7-14(12,13)11-5-3-9(8-10)4-6-11/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLSFKQDORMHHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propane-1-sulfonyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with sulfonyl chlorides and nitriles under controlled conditions. One common method involves the reaction of piperidine-4-carbonitrile with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

1-(Propane-1-sulfonyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to form amine derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives depending on the electrophile used.

科学研究应用

1-(Propane-1-sulfonyl)piperidine-4-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Propane-1-sulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 1-(Propane-1-sulfonyl)piperidine-4-carbonitrile with structurally related piperidine-4-carbonitrile derivatives, highlighting substituents, synthesis, and biological activity.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Bioactivity: Sulfonyl Groups: Methylsulfonyl derivatives (e.g., Compound 66 ) are associated with ALDH1A1 inhibition, critical in cancer therapy. The propane sulfonyl group in the target compound may enhance solubility compared to methyl variants while maintaining enzyme affinity. Aromatic/Electron-Withdrawing Groups: The trifluoromethylphenyl derivative (88% yield, ) demonstrates utility in cross-coupling reactions, leveraging the electron-deficient aryl group for catalytic applications.

Synthetic Efficiency :

- Yields for piperidine-4-carbonitrile derivatives range from 72% (benzylcyclopropyl analog ) to 88% (trifluoromethylphenyl derivative ). The propane sulfonyl variant’s synthesis would likely employ similar coupling strategies (e.g., HATU-mediated amide bond formation ) but may require optimization for the longer sulfonyl chain.

Metabolic Stability: Sulfonamides generally resist oxidative metabolism, whereas nitriles may undergo slow hydrolysis, offering a balance between stability and controlled degradation .

Therapeutic Potential: ALDH1A1 inhibitors (e.g., ) are explored for targeting cancer stem cells. The target compound’s sulfonyl group could enhance binding to ALDH1A1’s catalytic pocket, analogous to methylsulfonyl derivatives. Antimicrobial piperidine-4-carbonitriles (e.g., ) suggest broader applicability, though substituent specificity is critical for target engagement.

Research Findings and Data

- ALDH1A1 Inhibition: Methylsulfonyl analogs (e.g., Compound 66 ) exhibit IC50 values in the nanomolar range, with molecular weights ~450 Da. The propane sulfonyl derivative’s larger size (MW ~229 Da) may require structural tuning to maintain potency.

- Synthetic Challenges : Longer sulfonyl chains (e.g., propane vs. methyl) can complicate purification due to increased polarity, necessitating advanced chromatographic techniques (e.g., reverse-phase HPLC ).

- Biological Safety : Nitrile-containing compounds (e.g., ) show low cytotoxicity in preliminary assays, but metabolic byproducts (e.g., cyanide) require rigorous toxicity profiling.

生物活性

1-(Propane-1-sulfonyl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its structural features that may confer significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carbonitrile functional group. The molecular formula and weight are critical for understanding its reactivity and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₂S |

| Molar Mass | 190.27 g/mol |

| Functional Groups | Sulfonyl, Carbonitrile |

Research indicates that compounds with sulfonyl and carbonitrile groups often exhibit enzyme inhibition properties. The sulfonyl group can enhance binding affinity to biological targets, while the carbonitrile moiety may participate in hydrogen bonding or dipole interactions with enzymes or receptors.

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes. For example, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation:

- IC50 Values : Studies have reported IC50 values indicating the concentration required to inhibit 50% of enzyme activity. For AChE, values below 10 µM suggest strong inhibitory potential.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits moderate to strong inhibition against:

- Salmonella typhi

- Bacillus subtilis

These findings suggest that the compound could be further explored as a lead for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to its antimicrobial effects, preliminary studies indicate that this compound may possess anti-inflammatory properties. Research utilizing RAW264.7 cells indicated that treatment with this compound resulted in a decrease in nitric oxide (NO) production, a marker of inflammation:

- NO Production Reduction : The compound reduced NO secretion significantly compared to control treatments, indicating potential use in inflammatory conditions.

Case Studies

Several case studies highlight the biological activity of related compounds, reinforcing the potential of piperidine derivatives:

- Study on Piperidine Derivatives : A series of piperidine-based compounds were synthesized and evaluated for their biological activity. The presence of the sulfonyl group consistently enhanced their efficacy as enzyme inhibitors and antimicrobial agents .

- Synthesis and Evaluation : Various derivatives were synthesized using similar methodologies to those employed for this compound. These studies often report structure-activity relationships (SAR) that provide insights into how modifications to the piperidine ring influence biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。